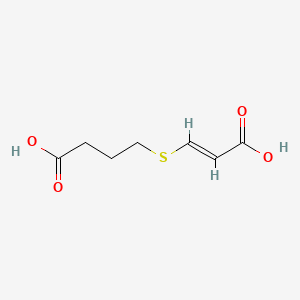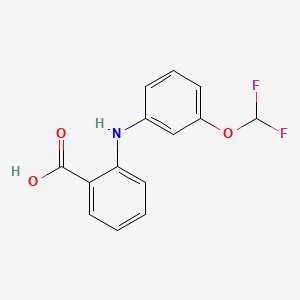
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H). This compound is characterized by the presence of a difluoromethoxy group attached to the phenyl ring. Anthranilic acid derivatives are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthranilic acid with difluoromethyl ether in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves multi-step processes that include nitration, reduction, and substitution reactions. The specific conditions and reagents used can vary depending on the desired derivative and its applications .
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthranilic acid, N-(m-(difluoromethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The difluoromethoxy group can enhance its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
N-methylanthranilic acid: Contains a methyl group instead of the difluoromethoxy group.
N-phenylanthranilic acid: Contains a phenyl group instead of the difluoromethoxy group.
Uniqueness
Anthranilic acid, N-(m-(difluoromethoxy)phenyl)- is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance its stability, reactivity, and binding affinity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
51679-45-9 |
|---|---|
Molekularformel |
C14H11F2NO3 |
Molekulargewicht |
279.24 g/mol |
IUPAC-Name |
2-[3-(difluoromethoxy)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO3/c15-14(16)20-10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI-Schlüssel |
VHXVCZMDTOIYOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


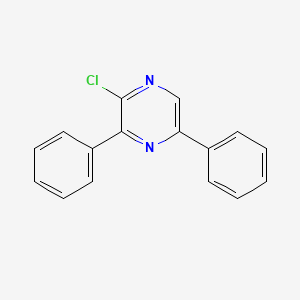
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
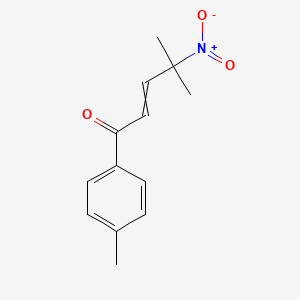
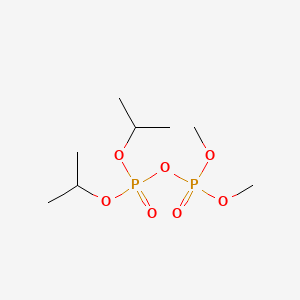

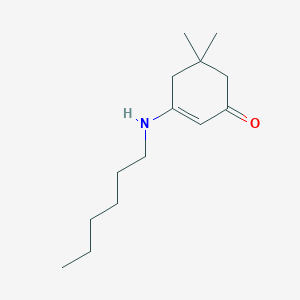


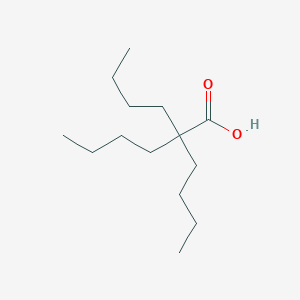
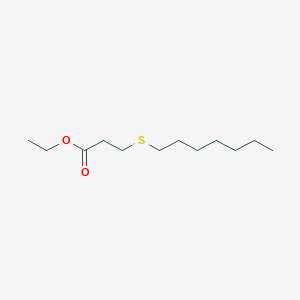
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
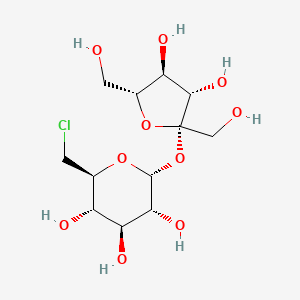
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
